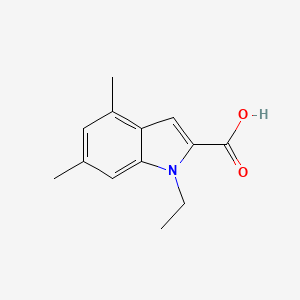

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid

Beschreibung

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative featuring an ethyl group at the 1-position, methyl groups at the 4- and 6-positions, and a carboxylic acid moiety at the 2-position (CAS: 383132-27-2; molecular formula: C₁₁H₁₃NO₂; molecular weight: 189.21 g/mol) . It is synthesized via amide coupling protocols involving 4,6-dimethyl-1H-indole-2-carboxylic acid, hydroxybenzotriazole (HOBt), and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDAC•HCl) under inert conditions .

Key physicochemical properties include a density of 1.287 g/cm³, a boiling point of 415.6°C at 760 mmHg, and a flash point of 205.1°C . Safety data indicate that it requires careful handling due to risks associated with inhalation, skin contact, and ingestion .

Eigenschaften

IUPAC Name |

1-ethyl-4,6-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-11-6-8(2)5-9(3)10(11)7-12(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLOKOXUOLBKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=CC(=C2C=C1C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions. For example, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods: Industrial production methods for indole derivatives often involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions to create more complex molecules. Some key applications include:

- Building Block for Complex Molecules : This compound is employed in the synthesis of various indole derivatives, which are significant due to their biological activities.

- Studying Reaction Mechanisms : Researchers utilize this compound to explore reaction pathways and mechanisms in organic chemistry.

Biological Applications

The biological significance of this compound is primarily linked to its interactions with biological targets:

- Antiviral Properties : Recent studies have indicated that derivatives of indole-2-carboxylic acid exhibit inhibitory effects on HIV integrase, a critical enzyme in the HIV life cycle. For instance, modifications to the indole core have led to compounds with IC50 values as low as 0.13 μM against integrase .

- Anticancer Activities : Indole derivatives often show promise in cancer research due to their ability to interact with cellular pathways involved in tumorigenesis. The specific mechanisms through which this compound exerts these effects require further investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial chemistry:

- Material Development : It can be utilized in the development of new materials due to its unique chemical properties.

- Chemical Processes : The compound may contribute to the formulation of new chemical processes that leverage its reactivity and stability.

Case Studies

Several case studies have been conducted on indole derivatives that include this compound:

Case Study 1: HIV Integrase Inhibition

A study demonstrated that modifications on the indole core significantly increased the inhibitory effect against HIV integrase. The optimized derivative showed an IC50 value of 0.13 μM, indicating strong potential as an antiviral agent .

Case Study 2: Anticancer Research

Research into the anticancer properties of indole derivatives revealed that certain modifications enhance their efficacy against various cancer cell lines. The specific roles of structural components are under investigation for developing targeted therapies .

Wirkmechanismus

The mechanism of action of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist or antagonist at specific receptor sites, modulating cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Indole Core

1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS: 319906-52-0)

- Structure : Replaces methyl groups at positions 4 and 6 with methoxy (-OCH₃) groups.

- Properties: Molecular formula C₁₃H₁₅NO₄ (MW: 249.26 g/mol).

- Applications: Noted in synthetic libraries but lacks reported biological activity data .

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid

- Structure : Substitutes the ethyl group at position 1 with a benzyl group.

- Properties: Increased molecular weight (C₁₈H₁₇NO₂; MW: 279.34 g/mol) and hydrophobicity due to the aromatic benzyl group.

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

- Structure : Chlorine atom at position 7 and methyl at position 3.

- Properties: Molecular formula C₁₀H₈ClNO₂ (MW: 209.63 g/mol). The electron-withdrawing Cl group may reduce metabolic stability but enhance binding to certain targets.

- Safety : Classified for R&D use only; hazardous upon inhalation or ingestion .

Functional Group Modifications

Ethyl 4,6-dimethyl-1H-indole-2-carboxylate (CAS: 95264-40-7)

- Structure : Carboxylic acid esterified to ethyl ester.

- Properties: Molecular formula C₁₃H₁₅NO₂ (MW: 217.26 g/mol). Esterification increases lipophilicity, impacting membrane permeability.

1H-Indole-2,3-dione,1-ethyl-4,6-dimethyl- (CAS: 591252-78-7)

- Structure : Features a dione (two ketone groups) at positions 2 and 3.

- Properties: Molecular formula C₁₂H₁₃NO₂ (MW: 203.24 g/mol). The dione moiety may confer redox activity or metal-chelating properties.

- Applications: Limited data; structural analogs are explored in coordination chemistry .

Biologische Aktivität

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that influences its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Target of Action

This compound exhibits high affinity for multiple receptors, similar to other indole derivatives. The binding interactions are crucial for its biological effects, including modulation of receptor activity and subsequent cellular responses.

Mode of Action

Indole derivatives generally interact with their targets through various mechanisms, including:

- Receptor binding : Modulating receptor functions.

- Enzyme inhibition : Affecting enzymatic pathways critical for cellular processes.

- Biochemical pathway influence : Indole derivatives can alter numerous biochemical pathways, contributing to their broad-spectrum activities.

Biological Activities

This compound has been investigated for several biological activities:

Antiviral Activity

Research indicates that this compound may inhibit the activity of HIV-1 integrase, a key enzyme in the viral lifecycle. In studies, it was shown to effectively inhibit integrase strand transfer with an IC50 value of approximately 32.37 μM, indicating moderate antiviral potency. Structural modifications have enhanced this activity significantly in related compounds .

Anticancer Properties

Indole derivatives are known for their potential anticancer properties. The specific structural features of this compound may contribute to its effectiveness against various cancer cell lines. Further studies are required to elucidate the precise mechanisms involved in its anticancer effects.

Antimicrobial Effects

Preliminary investigations suggest antimicrobial properties as well. The compound's ability to disrupt microbial growth could be linked to its interaction with bacterial enzymes or cell membranes.

Research Findings and Case Studies

A series of studies have been conducted to explore the biological activities of this compound and its derivatives:

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other indole derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid, and how can reaction yields be improved?

- The Fischer indole synthesis is a common method for indole derivatives. Substituted phenylhydrazines and ketones can be cyclized under acidic conditions (e.g., HCl/EtOH) to form the indole core . For ethyl and methyl substitutions, pre-functionalized starting materials (e.g., ethyl hydrazines or methyl ketones) are recommended. Continuous flow reactors may enhance scalability and yield by optimizing temperature (80–120°C) and pressure . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity.

Q. How can the purity and structural integrity of this compound be validated?

- Use a combination of analytical techniques :

- NMR (¹H/¹³C): Confirm substituent positions (e.g., ethyl at N1, methyl at C4/C6) and absence of tautomeric forms .

- HPLC (C18 column, acetonitrile/water mobile phase): Assess purity (>95% recommended for biological assays) .

- Mass spectrometry (HRMS) : Verify molecular weight (expected: ~219.26 g/mol based on C₁₂H₁₃NO₂) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. No decomposition products are reported for similar indole-carboxylic acids under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carboxylic acid group in nucleophilic substitutions?

- The C2-carboxylic acid group undergoes decarboxylation under thermal or basic conditions, forming reactive intermediates. For example, in coupling reactions (e.g., amide bond formation), activation via EDC/HOBt or DCC facilitates nucleophilic attack by amines . Computational modeling (DFT) predicts electron-withdrawing effects from the indole ring, enhancing the electrophilicity of the carboxyl carbon .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Step 1 : Synthesize analogs with modifications at the ethyl (N1), methyl (C4/C6), or carboxyl (C2) groups.

- Step 2 : Test in enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) or cancer cell lines (MTT assay). Compare IC₅₀ values to identify critical substituents .

- Step 3 : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., COX-2 active site) .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Discrepancies often arise from measurement techniques. Standardize protocols:

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO.

- logP : Determine via HPLC (reverse-phase) or computational tools (ChemAxon).

- Cross-validate with independent labs and report detailed experimental conditions .

Q. What strategies mitigate toxicity risks in preclinical studies?

- Conduct in vitro toxicology screens :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.